Renin Substrate 1 Trifluoroacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

肾素荧光底物是一种合成肽,用于测量肾素的活性,肾素是一种在肾素-血管紧张素-醛固酮系统中起关键作用的酶。该系统调节体内血压和体液平衡。 该底物被设计为在被肾素切割后发出荧光,从而允许在各种生物样本中对肾素活性进行定量 .

准备方法

合成路线和反应条件: 肾素荧光底物的制备通常涉及固相肽合成。这种方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。 然后将肽从树脂上裂解,并使用高效液相色谱法进行纯化 .

工业生产方法: 肾素荧光底物的工业生产遵循类似的合成路线,但在更大的规模上进行。使用自动肽合成仪和大型纯化系统来确保高产量和纯度。 最终产品被冻干并保存在干燥条件下以保持稳定性 .

化学反应分析

反应类型: 肾素荧光底物主要通过肾素进行酶促切割。 该反应具有高度特异性,涉及底物内肽键的水解 .

常用试剂和条件: 酶促反应通常在缓冲溶液中进行,pH 值为肾素活性的最佳值,通常约为 pH 8.0。 常用试剂包括底物本身、肾素酶以及合适的缓冲液,如三羟甲基氨基甲烷与氯化钠 .

主要产物: 反应的主要产物是一种荧光肽片段,可以使用荧光光谱法检测和定量 .

科学研究应用

Cardiovascular Research

RS1-TFA is crucial for studying the RAS, which plays a vital role in regulating blood pressure and fluid balance. Research utilizing RS1-TFA has provided insights into:

- Mechanisms of hypertension and heart failure.

- Effects of renin inhibitors on blood pressure regulation.

- Understanding the dynamics of angiotensin II production and its implications for cardiovascular health .

Drug Development

The compound is instrumental in developing antihypertensive medications. It aids researchers in:

- Evaluating the efficacy of new drugs targeting the renin pathway.

- Characterizing the pharmacodynamics of renin inhibitors.

- Conducting high-throughput screening for potential therapeutic agents against hypertension .

Biochemical Assays

RS1-TFA is widely used in various biochemical assays to measure renin activity:

- It serves as a substrate in enzymatic assays to quantify renin levels in biological samples.

- The fluorogenic properties of RS1-TFA allow for sensitive detection and quantification of enzyme activity, facilitating research into enzyme kinetics and inhibition .

Proteomics

In proteomic studies, RS1-TFA assists scientists in investigating:

- Protein interactions related to the RAS.

- Modifications and dynamics of proteins involved in blood pressure regulation.

- The role of renin in cellular signaling pathways that affect cardiovascular health .

Academic Research

Universities and research institutions utilize RS1-TFA for educational purposes:

- It enhances understanding of enzymatic processes in biochemistry courses.

- Students engage with practical applications of enzyme substrates, deepening their knowledge of metabolic pathways .

Data Tables

| Application Area | Specific Uses | Key Insights |

|---|---|---|

| Cardiovascular Research | Study RAS dynamics | Insights into hypertension mechanisms |

| Drug Development | Evaluate antihypertensive drugs | Characterization of drug efficacy |

| Biochemical Assays | Measure renin activity | Quantification of enzyme levels |

| Proteomics | Investigate protein interactions | Understanding protein modifications |

| Academic Research | Educational tool for enzymatic processes | Enhances student engagement with biochemistry |

Case Studies

Case Study 1: Development of Renin Inhibitors

A study published in Analytical Biochemistry explored the synthesis of fluorogenic substrates based on RS1-TFA to evaluate renin inhibitors' potency. The researchers demonstrated that these substrates allowed for precise measurement of renin activity, aiding in the characterization of novel antihypertensive agents .

Case Study 2: RAS and Hypertension

Research highlighted in PubMed Central discussed how RS1-TFA facilitated understanding the feedback mechanisms regulating renin secretion within the RAS. This study underscored the importance of RS1-TFA in elucidating the complex interactions between various components of the RAS and their implications for blood pressure control .

作用机制

肾素荧光底物的作用机制涉及它在特定肽键处被肾素切割。肾素是一种天冬氨酸蛋白酶,它识别并结合底物,催化肽键的水解。 这会导致荧光片段的释放,可以测量该片段来确定肾素活性 .

类似化合物:

血管紧张素原基底物: 这些底物也被肾素切割,但它们的荧光特性和敏感性可能不同。

具有不同荧光团的荧光底物: 荧光团的变化会影响测定的灵敏度和检测限

独特性: 肾素荧光底物在其对肾素的高特异性及其提供肾素活性直接定量测量能力方面是独一无二的。 它的设计允许快速灵敏的检测,使其成为研究和临床环境中的宝贵工具 .

相似化合物的比较

Angiotensinogen-based substrates: These substrates are also cleaved by renin but may differ in their fluorescence properties and sensitivity.

Fluorogenic substrates with different fluorophores: Variations in the fluorophore can affect the sensitivity and detection limits of the assay

Uniqueness: Renin fluorogenic substrate is unique in its high specificity for renin and its ability to provide a direct and quantitative measure of renin activity. Its design allows for rapid and sensitive detection, making it a valuable tool in both research and clinical settings .

生物活性

Renin Substrate 1 Trifluoroacetate (RS1-TA) is a critical compound in the study of the renin-angiotensin system (RAS), which plays a significant role in regulating blood pressure and fluid balance. This article delves into the biological activity of RS1-TA, highlighting its interactions, mechanisms, and implications in various physiological and pathological contexts.

Overview of this compound

Renin Substrate 1, also known as angiotensinogen, is a precursor to angiotensin I, which is subsequently converted to angiotensin II by the action of renin. The trifluoroacetate salt form enhances the stability and solubility of this substrate, making it suitable for various biochemical assays and therapeutic applications .

RS1-TA serves as a substrate for renin, an aspartyl protease that cleaves angiotensinogen to produce angiotensin I. The biological activity of RS1-TA can be summarized in the following steps:

- Substrate Activation : Upon administration, RS1-TA is recognized by renin, leading to its cleavage.

- Peptide Formation : The cleavage results in the formation of angiotensin I, which can further be converted into angiotensin II by angiotensin-converting enzyme (ACE).

- Physiological Effects : Angiotensin II exerts multiple effects including vasoconstriction, increased blood pressure, and stimulation of aldosterone secretion from the adrenal glands.

Enzymatic Activity Studies

Research has shown that RS1-TA has a high affinity for renin, making it an effective substrate for studying renin inhibitors and their potential therapeutic effects on hypertension. A study demonstrated that the introduction of fluorogenic substrates based on RS1-TA allowed for sensitive detection of renin activity .

Case Studies

Several case studies have explored the implications of RS1-TA in cardiovascular health:

- Osteoporosis Model : In ovariectomized rodent models, infusion of Ang(1-7), derived from RS1-TA processing, showed significant improvement in bone microarchitecture and metabolism, suggesting a protective role against osteoporosis .

- Hypertensive Models : In hypertensive animal models, administration of RS1-TA led to increased levels of angiotensin II, correlating with elevated blood pressure readings. This underscores its role in hypertension pathology and potential as a target for therapeutic intervention .

属性

CAS 编号 |

791068-69-4 |

|---|---|

分子式 |

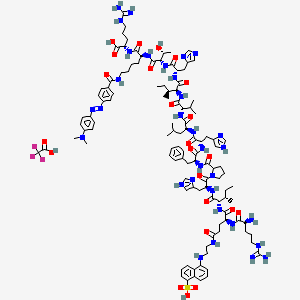

C109H156N32O21S |

分子量 |

2282.7 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C109H156N32O21S/c1-12-63(7)90(135-96(147)79(126-94(145)76(110)28-21-45-121-108(111)112)42-43-88(143)119-48-47-118-77-30-19-27-75-74(77)26-20-33-87(75)163(160,161)162)104(155)133-85(54-72-57-117-60-125-72)106(157)141-49-23-32-86(141)101(152)131-82(51-66-24-15-14-16-25-66)97(148)130-83(52-70-55-115-58-123-70)98(149)129-81(50-61(3)4)99(150)134-89(62(5)6)102(153)136-91(64(8)13-2)103(154)132-84(53-71-56-116-59-124-71)100(151)137-92(65(9)142)105(156)127-78(95(146)128-80(107(158)159)31-22-46-122-109(113)114)29-17-18-44-120-93(144)67-34-36-68(37-35-67)138-139-69-38-40-73(41-39-69)140(10)11/h14-16,19-20,24-27,30,33-41,55-65,76,78-86,89-92,118,142H,12-13,17-18,21-23,28-29,31-32,42-54,110H2,1-11H3,(H,115,123)(H,116,124)(H,117,125)(H,119,143)(H,120,144)(H,126,145)(H,127,156)(H,128,146)(H,129,149)(H,130,148)(H,131,152)(H,132,154)(H,133,155)(H,134,150)(H,135,147)(H,136,153)(H,137,151)(H,158,159)(H4,111,112,121)(H4,113,114,122)(H,160,161,162)/t63-,64-,65+,76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-,90-,91-,92-/m0/s1 |

InChI 键 |

OXWQVBKLGGDRTN-CHHGKBFYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5C=NC=N5)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |

规范 SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。